molecular formula C13H14N4O B1391890 Piperazin-1-yl(quinoxalin-6-yl)methanone CAS No. 1092961-15-3

Piperazin-1-yl(quinoxalin-6-yl)methanone

Cat. No.: B1391890
CAS No.: 1092961-15-3
M. Wt: 242.28 g/mol
InChI Key: AFJVNPXPVZDTKG-UHFFFAOYSA-N
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Description

Piperazin-1-yl(quinoxalin-6-yl)methanone is a chemical compound with the molecular formula C13H15N4O It is known for its diverse biological activities and is used in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(quinoxalin-6-yl)methanone typically involves multi-step processes. One common method starts with the preparation of quinoxaline derivatives, followed by the introduction of the piperazine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(quinoxalin-6-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction could produce piperazin-1-yl(quinoxalin-6-yl)methanol .

Scientific Research Applications

Piperazin-1-yl(quinoxalin-6-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its role in developing new drugs, particularly for its antipsychotic and anti-HIV properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazin-1-yl(quinoxalin-6-yl)methanone involves its interaction with various molecular targets. It is known to act as a dopamine and serotonin antagonist, which explains its potential use as an antipsychotic drug. The compound binds to these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.

    6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline: Exhibits anti-BchE inhibition.

    4-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylamino)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: Used in ongoing research for its unique properties.

Uniqueness

Piperazin-1-yl(quinoxalin-6-yl)methanone stands out due to its specific combination of the piperazine and quinoxaline moieties, which confer unique biological activities. Its ability to act as both a dopamine and serotonin antagonist makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

piperazin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJVNPXPVZDTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678466
Record name (Piperazin-1-yl)(quinoxalin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092961-15-3
Record name (Piperazin-1-yl)(quinoxalin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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